molecular formula C15H18N2O5 B5724325 4-[(dimethylamino)methylene]-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-5(4H)-one

4-[(dimethylamino)methylene]-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-5(4H)-one

Cat. No. B5724325
M. Wt: 306.31 g/mol
InChI Key: XPCVUKKXGMZSPX-NTMALXAHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(dimethylamino)methylene]-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-5(4H)-one is a synthetic compound that has been of great interest to researchers due to its potential applications in scientific research. This compound is also known as DMTM, and it has been found to have a range of effects on the human body, including its ability to act as a potent inhibitor of certain enzymes.

Mechanism of Action

The mechanism of action of DMTM is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes in the body. This inhibition can lead to a range of effects, including the prevention of cancer cell growth and the reduction of inflammation.
Biochemical and physiological effects:
DMTM has a range of biochemical and physiological effects on the human body. It has been found to inhibit the activity of certain enzymes, which can lead to the prevention of cancer cell growth. Additionally, DMTM has been found to have anti-inflammatory properties, which may make it useful in the treatment of a range of inflammatory conditions.

Advantages and Limitations for Lab Experiments

One of the main advantages of using DMTM in lab experiments is its ability to inhibit the activity of certain enzymes. This can make it useful in the study of cancer and other diseases that are related to enzyme activity. However, the limitations of using DMTM in lab experiments include its potential toxicity and the need for further research to fully understand its mechanism of action.

Future Directions

There are numerous future directions for the study of DMTM. One potential area of research is the development of new drugs that are based on the structure of DMTM. Additionally, further research is needed to fully understand the mechanism of action of DMTM and its potential applications in the treatment of cancer and other diseases. Finally, the potential toxicity of DMTM needs to be further studied to ensure that it is safe for use in humans.

Synthesis Methods

The synthesis of DMTM can be achieved through a variety of methods, including the reaction of 4,5-dimethoxy-2-nitrobenzaldehyde with dimethylformamide dimethyl acetal and ammonium acetate. This method has been found to be highly effective, and it has been used in numerous scientific studies.

Scientific Research Applications

DMTM has been widely studied for its potential applications in scientific research. It has been found to have a range of effects on the human body, including its ability to inhibit certain enzymes that are involved in the development of cancer. Additionally, DMTM has been found to have anti-inflammatory properties, which may make it useful in the treatment of a range of inflammatory conditions.

properties

IUPAC Name

(4Z)-4-(dimethylaminomethylidene)-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O5/c1-17(2)8-10-15(18)22-14(16-10)9-6-11(19-3)13(21-5)12(7-9)20-4/h6-8H,1-5H3/b10-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPCVUKKXGMZSPX-NTMALXAHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=C1C(=O)OC(=N1)C2=CC(=C(C(=C2)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C\1/C(=O)OC(=N1)C2=CC(=C(C(=C2)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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